N-cyclopentyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
N-cyclopentyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a chemical compound known for its unique structure and diverse applications in scientific research. This compound features a cyclopentyl group, a trimethoxyphenyl group, and an oxadiazole ring, making it a subject of interest in various fields such as drug development, nanotechnology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often require the use of specific reagents and catalysts to ensure the successful formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. The process might include large-scale reactions with controlled temperature, pressure, and the use of industrial-grade reagents. The exact methods can vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: Reduction reactions can alter the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction could produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with modified functional groups .
Scientific Research Applications
N-cyclopentyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group, in particular, is known for its ability to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90). This inhibition can lead to anti-cancer effects by disrupting cellular processes essential for cancer cell survival .
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-3,4,5-trimethoxybenzamide: Shares the trimethoxyphenyl group but lacks the oxadiazole ring.
N-cyclohexyl-3,4,5-trimethoxybenzamide: Similar structure with a cyclohexyl group instead of a cyclopentyl group.
N-methyl-3,4,5-trimethoxybenzamide: Contains a methyl group instead of a cyclopentyl group
Uniqueness
N-cyclopentyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure contributes to its stability and potential for diverse applications in scientific research.
Properties
IUPAC Name |
N-cyclopentyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-24-14-10-12(11-15(25-2)18(14)26-3)19-21-17(27-22-19)9-8-16(23)20-13-6-4-5-7-13/h10-11,13H,4-9H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSNCXSTCFMWHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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